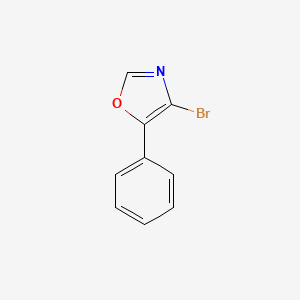

4-Bromo-5-phenyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

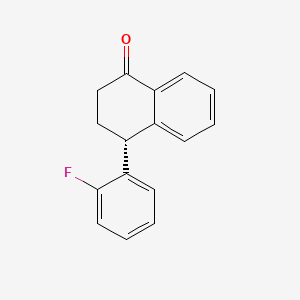

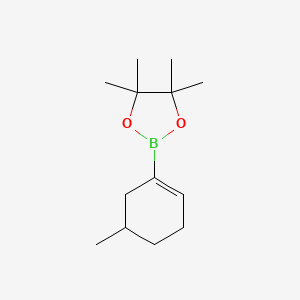

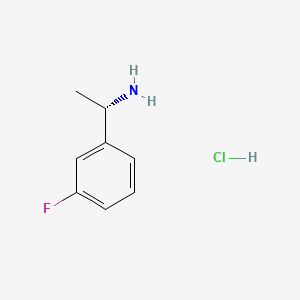

4-Bromo-5-phenyloxazole is a chemical compound with the CAS Number: 740806-67-1 . It has a molecular weight of 224.06 and its IUPAC name is 4-bromo-5-phenyloxazole . It is an off-white to gray to light yellow powder or crystals .

Synthesis Analysis

The synthesis of 4-Bromo-5-phenyloxazole and similar compounds often involves the use of inexpensive and readily available starting materials, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .Molecular Structure Analysis

The molecular structure of 4-Bromo-5-phenyloxazole can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-5-phenyloxazole are not detailed in the search results, chemical reactions can be analyzed using various methods. For instance, biochemical screening can test molecules for activity against a validated bacterial target . Phenotypic-based screening measures a parameter of cellular function in response to screening molecules .Physical And Chemical Properties Analysis

4-Bromo-5-phenyloxazole has a density of 1.524±0.06 g/cm3 . Its melting point is 60-61 °C and its boiling point is predicted to be 300.3±22.0 °C . It has a PSA of 26.03000 and an XLogP3 of 3.10410 .Scientific Research Applications

Modification of 2-amino-4-phenylthiazole under microwave irradiation

Derivatives of 2-amino-4-phenylthiazole, which are closely related to 4-Bromo-5-phenyloxazole, have shown a broad spectrum of biological activities, including antipyretic, antioxidative, and analgesic properties. The study investigated the microwave-assisted synthesis of these compounds, which could enhance the efficiency of the process (Khrustalev, 2009).

Synthesis, characterization, and antimicrobial activity of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

This study involved the synthesis and characterization of a compound structurally similar to 4-Bromo-5-phenyloxazole. The compound exhibited significant antimicrobial and antileishmanial activities, suggesting potential applications in the development of new antimicrobial agents (Ustabaş et al., 2020).

4-Bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesis

This paper highlights the versatility of a compound similar to 4-Bromo-5-phenyloxazole in synthesizing various 2-phenyl-4,5-functionalized oxazoles. These compounds have potential applications in various organic syntheses (Misra & Ila, 2010).

Positive and negative modulation of Bombyx mori adenylate cyclase by 5-phenyloxazoles

This study investigated the effects of 5-phenyloxazoles, a class of compounds related to 4-Bromo-5-phenyloxazole, on adenylate cyclase in silkworm larvae. The findings suggest potential applications in pharmacological research and insect biology (Khan et al., 2003).

Fluorescent Molecular Probes II. The Synthesis, Spectral Properties, and Use of Fluorescent Solvatochromic Dapoxyl Dyes

This research explores the use of 2,5-Diphenyloxazoles, structurally related to 4-Bromo-5-phenyloxazole, in the development of fluorescent molecular probes. These probes can be used in biological research to study various events and processes (Diwu et al., 1997).

Safety and Hazards

Future Directions

While specific future directions for 4-Bromo-5-phenyloxazole are not mentioned in the search results, there is a general trend towards the use of bacteria-based immunotherapy in the field of medicinal chemistry . This emerging field presents potential opportunities for the development of new antibiotics and other pharmaceuticals .

Mechanism of Action

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would also depend on the specific properties of the compound, including its size, charge, lipophilicity, and the presence of specific functional groups. These factors can influence how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized by enzymes, and how it is ultimately excreted .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the activity of a compound. For example, certain compounds might be more stable or active at specific pH levels or temperatures, and their activity might be influenced by interactions with other molecules in the environment .

properties

IUPAC Name |

4-bromo-5-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLWIEARIJZPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738313 |

Source

|

| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-phenyloxazole | |

CAS RN |

740806-67-1 |

Source

|

| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.